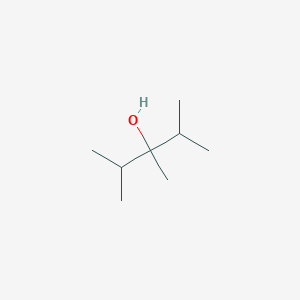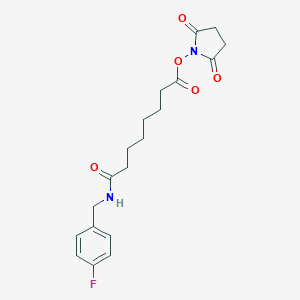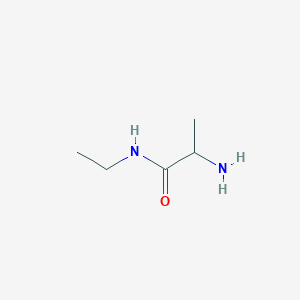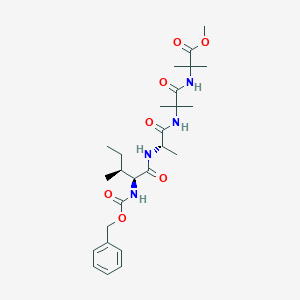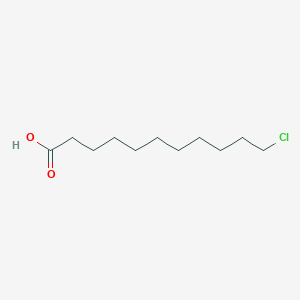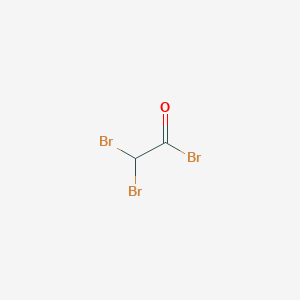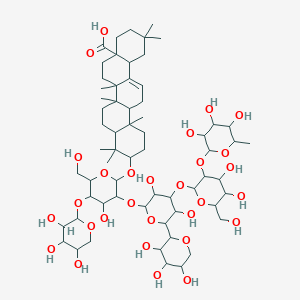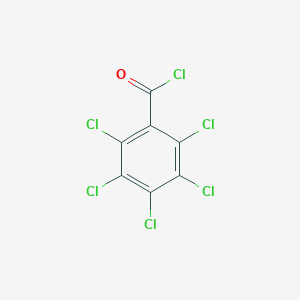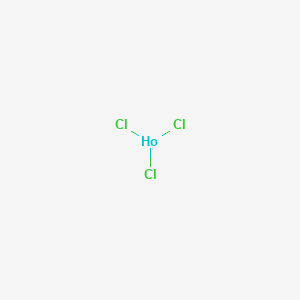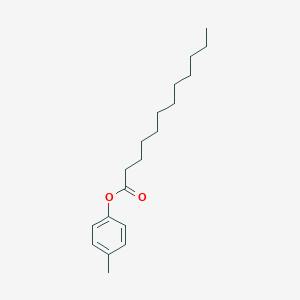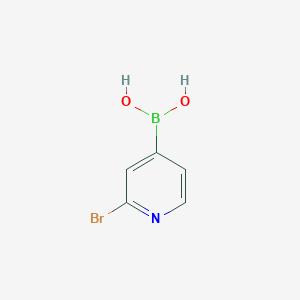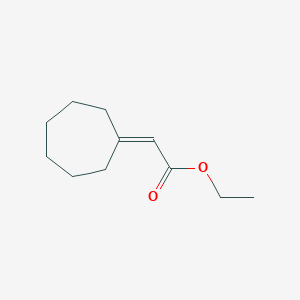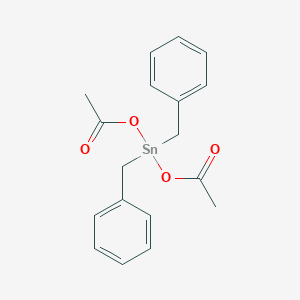
Diacetoxydibenzylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxydibenzylstannane (DADBS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a stannane derivative that has been used as a reducing agent in organic synthesis.
Mécanisme D'action
Diacetoxydibenzylstannane acts as a reducing agent by donating electrons to the substrate. The reduction of carbonyl compounds involves the transfer of electrons from Diacetoxydibenzylstannane to the carbonyl group, resulting in the formation of a alcohol. The reduction of nitro compounds involves the transfer of electrons from Diacetoxydibenzylstannane to the nitro group, resulting in the formation of an amine. The reduction of olefins involves the transfer of electrons from Diacetoxydibenzylstannane to the double bond, resulting in the formation of a saturated compound.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Diacetoxydibenzylstannane. However, studies have shown that it is a relatively stable compound and does not readily decompose in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Diacetoxydibenzylstannane has several advantages in lab experiments. It is a mild reducing agent that can be used under mild reaction conditions. It is also easy to handle and store. However, Diacetoxydibenzylstannane has some limitations. It is not effective in the reduction of certain functional groups such as halogens and sulfonic acids.
Orientations Futures
There are several future directions for the use of Diacetoxydibenzylstannane in scientific research. One potential application is in the synthesis of new pharmaceuticals. Diacetoxydibenzylstannane could also be used in the development of new materials and catalysts. Further research is needed to explore the full potential of Diacetoxydibenzylstannane in organic synthesis and other areas of scientific research.
Conclusion:
In conclusion, Diacetoxydibenzylstannane is a stannane derivative that has been widely used as a reducing agent in organic synthesis. It has several advantages in lab experiments and has potential applications in the synthesis of new pharmaceuticals and materials. Further research is needed to fully understand the mechanism of action and potential applications of Diacetoxydibenzylstannane.
Méthodes De Synthèse
The synthesis of Diacetoxydibenzylstannane involves the reaction of dibenzyltin chloride with acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
Diacetoxydibenzylstannane has been widely used in organic synthesis as a reducing agent. It has been used in the reduction of carbonyl compounds, nitro compounds, and olefins. Diacetoxydibenzylstannane has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
10113-34-5 |
|---|---|
Nom du produit |
Diacetoxydibenzylstannane |
Formule moléculaire |
C18H20O4Sn |
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
[acetyloxy(dibenzyl)stannyl] acetate |
InChI |
InChI=1S/2C7H7.2C2H4O2.Sn/c2*1-7-5-3-2-4-6-7;2*1-2(3)4;/h2*2-6H,1H2;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clé InChI |
DSNVDMXSHOQBIH-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC(=O)C |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[Sn+2]CC2=CC=CC=C2 |
Autres numéros CAS |
10113-34-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



